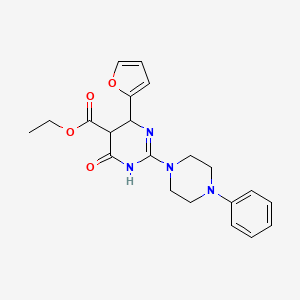
ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of pyrimidine derivatives known for their versatility in chemical synthesis and potential for exhibiting a wide range of biological activities. The synthesis and exploration of its properties contribute significantly to the field of medicinal chemistry, providing insights into novel therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the one described, typically involves the Biginelli reaction, a multi-component cyclocondensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is facilitated by the use of catalysts like SiCl4 to yield the desired compound with good efficiency. This process allows for the introduction of various substituents into the pyrimidine ring, enabling the exploration of a wide range of chemical and biological properties (Mohan et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A series of piperazin-1-yl substituted unfused heterobiaryls, including compounds structurally related to ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, were synthesized to explore the structural features affecting 5-HT7 receptor binding affinity. These studies demonstrated that the presence of a 4-(3-furyl) moiety significantly influences 5-HT7 binding affinity, and modifications to the pyrimidine core can vary the receptor binding without dramatically losing affinity (Strekowski et al., 2016).
Antimicrobial and Antifungal Properties
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound with structural similarities, was found to possess excellent biocidal properties against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the potential antimicrobial applications of related compounds (Youssef et al., 2011).
Anticancer Activity
New derivatives structurally similar to ethyl 6-(2-furyl)-4-oxo-2-(4-phenyl-1-piperazinyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate were synthesized and evaluated for antiproliferative activity against human cancer cell lines. Among these, certain compounds demonstrated significant activity, suggesting potential for further research as anticancer agents (Mallesha et al., 2012).
Alzheimer's Disease Therapy
Multifunctional amides, incorporating structural motifs similar to the compound , showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, specifically designed for Alzheimer's disease therapy, indicate the therapeutic potential of structurally related compounds in neurodegenerative disease treatment (Hassan et al., 2018).
Anti-inflammatory and Analgesic Applications
Derivatives of pyrimidine-5-carboxylate, sharing a core structural resemblance, exhibited significant anti-inflammatory and antimicrobial activities. This suggests the broader pharmacological applicability of compounds within this chemical class for developing new therapeutic agents with anti-inflammatory and analgesic properties (Dongarwar et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-(furan-2-yl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-28-20(27)17-18(16-9-6-14-29-16)22-21(23-19(17)26)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,17-18H,2,10-13H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVAXLIULXKYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(furan-2-yl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)
![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)
![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)
![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)